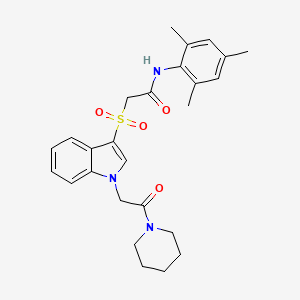

N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Historical Context of Indole Sulfonamide Research

Indole sulfonamides have emerged as a critical scaffold in drug discovery due to their structural versatility and broad bioactivity. Early work in this field focused on the synthesis of indole-3-sulfonamides via one-pot Lewis acid-assisted methods, which enabled efficient access to derivatives with modulatory effects on G-protein-coupled receptors (GPR17), a target implicated in neurological and inflammatory disorders. The development of microwave-assisted synthesis using Burgess reagent further streamlined the production of imidazo[1,2-a]pyridine-3-sulfonamides, expanding the chemical space for biological evaluation.

A pivotal advancement came with the discovery of sulfonamide-containing tubulin inhibitors, such as compound 18 (IC50 = 1.82 μM against tubulin polymerization), which demonstrated potent antiproliferative activity across multiple cancer cell lines. These findings underscored the role of the sulfonamide group in enhancing binding affinity to hydrophobic protein pockets, a feature leveraged in the design of kinase inhibitors and antiangiogenic agents. Concurrently, novel synthetic methods, including the use of t-BuONSO for primary sulfonamide synthesis, provided robust pathways to diversify sulfonamide libraries.

The integration of piperidine and mesityl moieties into indole sulfonamide frameworks, as seen in the target compound, reflects a strategic approach to optimizing pharmacokinetic properties. Piperidine rings are frequently employed to improve solubility and blood-brain barrier penetration, while mesityl groups enhance metabolic stability by sterically shielding reactive sites.

Significance in Medicinal Chemistry

The structural components of N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide align with key trends in targeted therapy development:

- Indole Core : The indole nucleus is a privileged structure in oncology and antiviral research. For example, 3-alkenyl-2-oxindoles with sulfonamide substituents exhibit dual antiproliferative and anti-SARS-CoV-2 activity, with compound 10b showing IC50 values comparable to sunitinib against pancreatic (PaCa-2) and breast (MCF7) cancer cells.

- Sulfonamide Pharmacophore : Sulfonamides contribute to hydrogen bonding and electrostatic interactions with biological targets. In tubulin inhibitors, this group facilitates binding at the colchicine site, disrupting microtubule dynamics.

- Piperidine and Mesityl Motifs : The piperidine-2-one fragment may mimic natural ligand conformations in kinase binding pockets, as evidenced by its presence in sunitinib derivatives. The mesityl acetamide group likely reduces oxidative metabolism, extending plasma half-life.

Recent innovations in catalysis, such as N-heterocyclic carbene (NHC)-mediated desulfonylative Smiles rearrangements, have enabled the synthesis of 2-aroyl indoles from sulfonamide precursors under mild conditions. These methods could be adapted to streamline the production of the target compound or its analogs.

Research Objectives and Scope

Current research on this compound should prioritize the following objectives:

Synthetic Route Optimization :

Biological Target Identification :

Structure-Activity Relationship (SAR) Studies :

Physicochemical Profiling :

This compound’s structural complexity positions it as a promising candidate for addressing unmet needs in oncology and infectious diseases, provided that synthetic and mechanistic challenges are systematically addressed.

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-18-13-19(2)26(20(3)14-18)27-24(30)17-34(32,33)23-15-29(22-10-6-5-9-21(22)23)16-25(31)28-11-7-4-8-12-28/h5-6,9-10,13-15H,4,7-8,11-12,16-17H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIVPXDRXWIDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonylacetamide group. The mesityl group is then attached to the nitrogen atom of the indole ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide serves as a valuable building block in organic synthesis. It is used to create more complex molecules and study reaction mechanisms.

Biology

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity: Similar compounds have shown antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. This suggests that N-mesityl derivatives could possess comparable efficacy.

| Compound | Target Bacteria | Activity |

|---|---|---|

| N-mesityl... | Salmonella typhi | Moderate to strong |

| N-mesityl... | Bacillus subtilis | Moderate to strong |

Medicine

The compound is being investigated as a lead for developing new pharmaceuticals targeting specific diseases. Its structure allows for interactions with biological targets such as enzymes and receptors, potentially modulating their activities.

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a catalyst in various processes. Its unique properties may enhance reaction efficiencies or material characteristics.

Research has shown that related compounds can inhibit nitric oxide production and reduce tumor necrosis factor-alpha levels, indicating potential anti-inflammatory properties for N-mesityl derivatives.

Antimicrobial Studies

A study on derivatives of similar structures demonstrated significant antibacterial activity against multiple pathogens. Future studies on N-mesityl derivatives could explore similar avenues.

Anti-inflammatory Research

Investigations into the anti-inflammatory effects of related compounds revealed promising results in reducing inflammation markers in vitro. Further research is needed to confirm these effects for N-mesityl derivatives.

Mechanism of Action

The mechanism of action of N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

Key structural analogs include:

Key Observations:

- Acetamide Substituents: The mesityl group’s steric bulk may enhance membrane permeability compared to smaller groups like 4-fluorobenzyl . Trifluoromethylphenyl (in ) introduces strong hydrophobicity and metabolic resistance.

- Indole Core Modifications: Compounds like and omit the piperidinyl-ethyl ketone, focusing on aryl or heterocyclic substitutions for target specificity.

Physicochemical Properties

- Solubility: Sulfonyl-containing analogs () are less soluble in aqueous media than thioether derivatives due to increased hydrophobicity.

- Stability: The sulfonyl group enhances oxidative stability compared to thioethers, which are prone to disulfide formation .

- Lipophilicity (LogP): The mesityl group increases LogP versus 4-fluorobenzyl (predicted LogP: ~3.5 vs. ~2.8), favoring blood-brain barrier penetration .

Biological Activity

N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound with potential biological activities that have been the subject of various scientific investigations. Its unique structural features, including a mesityl group, an indole moiety, and a sulfonylacetamide linkage, suggest diverse applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C23H32N4O4S

- Molecular Weight: 481.61 g/mol

- CAS Number: 878058-72-1

The intricate arrangement of functional groups allows for specific interactions with biological targets, which is crucial for its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives bearing piperidine moieties have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . This suggests that the compound may possess similar properties, warranting further investigation.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies on related compounds have demonstrated significant inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α), indicating a possible mechanism for reducing inflammation . This activity could be linked to the compound's ability to interact with inflammatory pathways.

Anticancer Potential

This compound may also exhibit anticancer properties. Analogous compounds have been tested against various cancer cell lines, showing selective cytotoxicity. For example, certain indole derivatives have demonstrated potent activity against estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) . The ability of these compounds to inhibit specific signaling pathways involved in cancer progression highlights their potential as therapeutic agents.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group may facilitate binding to active sites on target proteins, modulating their function and triggering downstream biochemical responses .

Potential Targets

| Target | Type | Effect |

|---|---|---|

| Enzymes | Inhibition | Reduced activity |

| Receptors | Binding | Modulation of signaling |

| Inflammatory mediators | Inhibition | Decreased inflammation |

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The preparation often begins with the indole derivative, followed by the introduction of the sulfonylacetamide group and finally attaching the mesityl group . Each synthetic step is critical for ensuring high purity and yield of the final product.

Biological Testing

In vitro evaluations have been conducted on similar compounds to assess their biological activities:

| Compound | Activity Tested | Results |

|---|---|---|

| Indole Derivative A | Antibacterial | Moderate activity |

| Indole Derivative B | Anti-inflammatory | Significant inhibition |

| Indole Derivative C | Anticancer | Potent against MDA-MB-468 |

These findings provide a framework for understanding how N-mesityl-containing compounds might perform in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.